molecular formula C9H10N2O B172185 2-Nitroso-1,2,3,4-tetrahydroisoquinoline CAS No. 17721-96-9

2-Nitroso-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B172185
CAS No.: 17721-96-9
M. Wt: 162.19 g/mol
InChI Key: SOAWVSWBUWHPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitroso-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a nitroso group (-NO) attached to the tetrahydroisoquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitroso-1,2,3,4-tetrahydroisoquinoline typically involves the nitrosation of 1,2,3,4-tetrahydroisoquinoline. One common method is the reaction of 1,2,3,4-tetrahydroisoquinoline with nitrous acid (HNO2) under acidic conditions. The reaction is usually carried out at low temperatures to control the formation of the nitroso compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitroso-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the nitroso group but shares the core structure.

    2-Nitro-1,2,3,4-tetrahydroisoquinoline: Contains a nitro group instead of a nitroso group.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group on the nitrogen atom.

Uniqueness

2-Nitroso-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interactions that are not possible with its analogs .

Properties

IUPAC Name

2-nitroso-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAWVSWBUWHPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of discovering oleraisoquinoline in Portulaca oleracea L.?

A1: The identification of oleraisoquinoline in Portulaca oleracea L. is significant for several reasons []:

  • Potential Bioactivity: The research demonstrated oleraisoquinoline's inhibitory effects on the production of the inflammatory factors interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) []. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents.

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